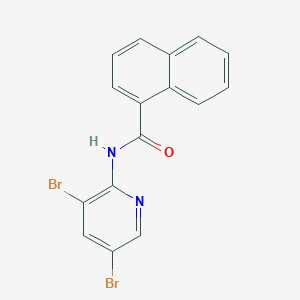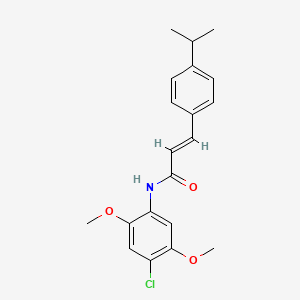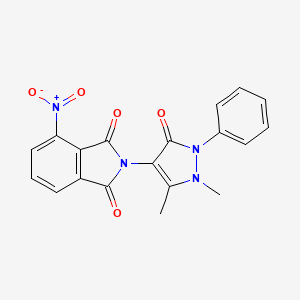
N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide
Overview
Description
N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide is an organic compound that features a naphthalene ring bonded to a pyridine ring substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide typically involves the reaction of 3,5-dibromopyridine-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typical.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-aryl derivative, while a Suzuki coupling reaction would introduce an aryl group at the bromine position.
Scientific Research Applications
N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific proteins or enzymes.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated structure.
Biological Studies: It may serve as a probe in biochemical assays to study protein-ligand interactions or cellular pathways.
Mechanism of Action
The mechanism of action of N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein, inhibiting its function. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for different studies .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromopyridin-3-yl)naphthalene-1-carboxamide
- N-(3,5-dichloropyridin-2-yl)naphthalene-1-carboxamide
- N-(3,5-difluoropyridin-2-yl)naphthalene-1-carboxamide
Uniqueness
N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O/c17-11-8-14(18)15(19-9-11)20-16(21)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZMMHFOQDOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=N3)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)methyl]piperazine](/img/structure/B3559460.png)
![N-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide](/img/structure/B3559465.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3559486.png)
![(2,5-dimethoxyphenyl)[4-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B3559492.png)
![6-ethoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B3559496.png)
![N-[3-(naphthalene-1-carbonylamino)phenyl]furan-2-carboxamide](/img/structure/B3559498.png)

![6-bromo-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3559510.png)


![2,9,9-trimethyl-4-phenyl-4,7,9,10-tetrahydro-3H,11H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,2-b][1,2,4]triazine-3,11-dione](/img/structure/B3559541.png)
![4-[2-(4-Bromophenyl)-6-phenylpyrimidin-4-yl]morpholine](/img/structure/B3559554.png)
![4-phenyl-1-thioxo-2,4,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B3559556.png)
